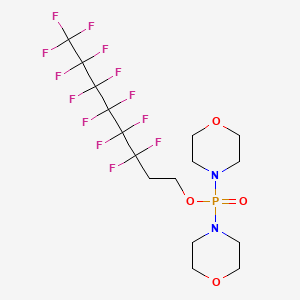

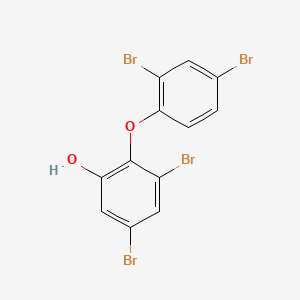

3,5-Dibrom-2-(2,4-dibromphenoxy)phenol

Übersicht

Beschreibung

3,5-dibromo-2-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound. It is known for its significant antibacterial properties and is derived from marine sponges.

Wissenschaftliche Forschungsanwendungen

3,5-dibromo-2-(2,4-dibromophenoxy)phenol has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

Biology: Exhibits antibacterial properties, making it useful in studying bacterial resistance and biofilm formation.

Medicine: Potential applications in developing new antimicrobial agents.

Industry: Used in the production of flame retardants and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol (also known as PDE701) is the mitochondria in cells . This compound specifically induces mitophagy , a process that maintains mitochondrial homeostasis by removing damaged mitochondria .

Mode of Action

PDE701 interacts with its target, the mitochondria, by inducing mitophagy . This interaction results in the removal of damaged mitochondria, thereby maintaining mitochondrial homeostasis .

Biochemical Pathways

The induction of mitophagy by PDE701 affects the mitochondrial homeostasis pathway . By removing damaged mitochondria, this compound helps maintain the balance and function of the mitochondria within the cell .

Result of Action

The induction of mitophagy by PDE701 leads to the removal of damaged mitochondria, which ameliorates mitochondrial dysfunction . This can have a therapeutic effect on conditions such as chemotherapy-induced peripheral neuropathy (CIPN), where mitochondrial dysfunction is a significant factor .

Biochemische Analyse

Biochemical Properties

3,5-Dibromo-2-(2,4-dibromophenoxy)phenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of mitochondrial complex II, which is a key component of the electron transport chain . By inhibiting this enzyme, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol disrupts cellular respiration and energy production. Additionally, it interacts with bacterial phosphotransferase systems, such as scrA and mtlA, leading to reduced uptake of the compound and subsequent bacterial resistance .

Cellular Effects

The effects of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, particularly in glucose-starved conditions . It also affects cell signaling pathways by inhibiting the phosphorylation of Akt and GRP78 proteins, which are involved in cell survival and stress responses . Furthermore, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has demonstrated broad antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Molecular Mechanism

At the molecular level, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol exerts its effects through several mechanisms. It binds to and inhibits mitochondrial complex II, disrupting the electron transport chain and reducing ATP production . This compound also interacts with bacterial phosphotransferase systems, leading to decreased uptake and increased resistance . Additionally, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol induces apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol change over time. The compound has been shown to be stable under standard laboratory conditions, maintaining its biological activity for extended periods . Long-term studies have demonstrated that 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol continues to exert its antibacterial and anticancer effects without significant degradation . The development of bacterial resistance over time due to reduced uptake mechanisms has been observed .

Dosage Effects in Animal Models

The effects of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and anticancer activities without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its therapeutic potential .

Metabolic Pathways

3,5-Dibromo-2-(2,4-dibromophenoxy)phenol is involved in several metabolic pathways. It primarily affects the mitochondrial electron transport chain by inhibiting complex II . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which can induce oxidative stress and cell death . The compound also interacts with bacterial phosphotransferase systems, affecting metabolic flux and nutrient uptake .

Transport and Distribution

Within cells and tissues, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol is transported and distributed through various mechanisms. It is taken up by bacterial cells via phosphotransferase systems, which are involved in nutrient transport . In mammalian cells, the compound is distributed to the mitochondria, where it exerts its inhibitory effects on complex II . The localization and accumulation of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol within specific cellular compartments are crucial for its biological activity .

Subcellular Localization

The subcellular localization of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol plays a significant role in its activity and function. In bacterial cells, the compound localizes to the cytoplasm and interacts with phosphotransferase systems . In mammalian cells, it primarily targets the mitochondria, where it inhibits complex II and disrupts cellular respiration . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 3,5-Dibrom-2-(2,4-dibromphenoxy)phenol beinhaltet typischerweise die Bromierung von Phenolderivaten. Die Reaktionsbedingungen umfassen oft die Verwendung von Brom in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid. Der Prozess beinhaltet mehrere Schritte der Bromierung, um das gewünschte Tetrabromierungsprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Bromierungsprozesse beinhalten, bei denen Phenolderivate unter kontrollierten Bedingungen mit Brom behandelt werden. Die Verwendung von kontinuierlichen Strömungsreaktoren kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in weniger bromierte Phenole umwandeln.

Substitution: Halogensubstitutionsreaktionen können Bromatome durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumiodid in Aceton können Halogenaustauschreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von weniger bromierten Phenolen.

Substitution: Bildung von Phenoxyphenolen mit verschiedenen Halogenatomen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere bromierte Verbindungen verwendet.

Biologie: Zeigt antibakterielle Eigenschaften, was es nützlich macht, um bakteriellen Widerstand und Biofilmbildung zu untersuchen.

Medizin: Potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe.

Industrie: Wird bei der Herstellung von Flammschutzmitteln und anderen industriellen Chemikalien verwendet.

Wirkmechanismus

Die antibakterielle Aktivität von this compound wird auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören. Es zielt auf die Phosphotransferase-Systeme in Bakterien ab, was zu einer verringerten Aufnahme essentieller Nährstoffe führt und letztendlich zum Zelltod führt. Diese Verbindung ist sowohl gegen grampositive als auch gegen gramnegative Bakterien wirksam .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dibromo-2-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to less brominated phenols.

Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of less brominated phenols.

Substitution: Formation of phenoxyphenols with different halogen atoms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4,6-Dibrom-2-(2,4-dibromphenoxy)phenol

- 3,4,6-Tribrom-2-(2,4-dibromphenoxy)phenol

- 5-Epi-Nakijinon Q

Einzigartigkeit

3,5-Dibrom-2-(2,4-dibromphenoxy)phenol zeichnet sich durch seine breite antibakterielle Aktivität und moderate Zytotoxizität gegenüber menschlichen Zelllinien aus. Seine Fähigkeit, Biofilm-eingebundene Bakterien abzutöten, ohne die strukturelle Integrität des Biofilms zu beeinträchtigen, ist besonders bemerkenswert .

Eigenschaften

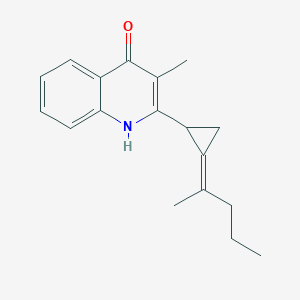

IUPAC Name |

3,5-dibromo-2-(2,4-dibromophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCQITRZEBFIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229856 | |

| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79755-43-4 | |

| Record name | 6-Hydroxy-2,2′,4,4′-tetrabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79755-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079755434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol?

A1: Research indicates that 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol exhibits inhibitory effects on contractile activity in the guinea pig ileum [] and demonstrates antiviral activity against Hepatitis B virus (HBV) by inhibiting HBV core promoter activity and HBV production in vitro. []

Q2: How potent is 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol as an antiviral against HBV?

A2: Studies show that 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has an EC50 value of 0.23 µM against HBV in vitro, with a selectivity index of 18.2. [] This suggests a promising level of potency and selectivity for this compound.

Q3: What is the molecular formula and weight of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol?

A3: 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has a molecular formula of C12H6Br4O2 and a molecular weight of 557.84 g/mol. []

Q4: What analytical techniques have been used to characterize 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol?

A4: The structure of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has been elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. [] These techniques provide detailed information about the compound's structure and conformation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)

![1-[5-[5-[1-hydroxy-13-(2-methyl-5-oxo-2H-furan-4-yl)tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl acetate](/img/structure/B1228088.png)

![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1228093.png)

![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)